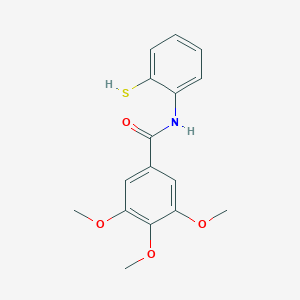![molecular formula C19H20ClN5O2S B399709 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B399709.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the 3-chloro-4-methoxyphenyl group and the carbamothioyl moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for various applications .
化学反応の分析
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.
作用機序
The mechanism by which N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea stands out due to its benzotriazole core, which imparts unique stability and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in the development of advanced materials and therapeutic agents .
特性
分子式 |
C19H20ClN5O2S |
|---|---|
分子量 |
417.9g/mol |
IUPAC名 |
N-[[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-19(2,3)17(26)22-18(28)21-11-5-7-14-15(9-11)24-25(23-14)12-6-8-16(27-4)13(20)10-12/h5-10H,1-4H3,(H2,21,22,26,28) |
InChIキー |
VKZZNPPAQHUUTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B399627.png)
![N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B399630.png)


![3-chloro-4-methyl-N-[(2-methyl-1,3-dioxo-2,3,3a,7a-tetrahydro-1H-isoindol-5-yl)carbamothioyl]benzamide](/img/structure/B399634.png)
![4-(propan-2-yloxy)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B399635.png)


![3-bromo-4-ethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B399639.png)
![6-iodo-2-propyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B399641.png)
![N-[4-({[(3-butoxybenzoyl)amino]carbothioyl}amino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B399642.png)



